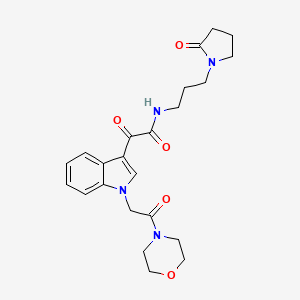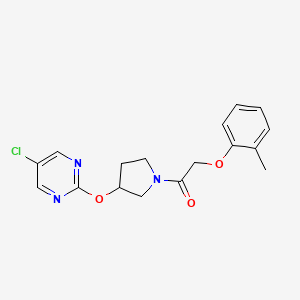
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic compound that has garnered attention due to its multifaceted applications in scientific research and industry. With a complex molecular structure, this compound demonstrates a unique combination of properties that make it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves several key steps:
Formation of 5-Chloropyrimidin-2-yl: This intermediate is synthesized through chlorination reactions using pyrimidine derivatives.
Linking to Pyrrolidin-1-yl: The chloropyrimidine is then reacted with pyrrolidine under controlled conditions to ensure proper binding and formation of the 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl group.
Coupling with o-Tolyloxyethanone: The final step involves coupling the intermediate with o-tolyloxyethanone through etherification or esterification reactions.
Industrial Production Methods
Industrially, the production may involve scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-efficiency. Use of continuous flow reactors, high-throughput screening of catalysts, and automation are often employed to enhance productivity.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone undergoes a variety of reactions including:
Oxidation: Converts it to higher oxidation states, often altering its reactivity.
Reduction: Reduces functional groups leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions modify its structure.
Common Reagents and Conditions
Reactions with this compound often involve reagents like potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various halides (for substitution). Conditions usually involve standard laboratory setups, including controlled temperatures and inert atmospheres.
Major Products
Depending on the reactions, the major products may include:
Oxidized forms: More reactive oxygen-containing derivatives.
Reduced forms: Hydrogenated compounds with altered physical properties.
Substituted derivatives: Compounds with different functional groups introduced.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is utilized as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology
It serves as a tool in biological studies for probing cellular processes, enzyme interactions, and metabolic pathways.
Medicine
In the medical field, its analogs are investigated for potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry
Industrially, it is used in the production of specialty chemicals, polymers, and advanced materials with specific applications in electronics and coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and nucleic acids. By binding to these targets, it modulates biochemical pathways, influencing cellular activities and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
1-(3-((5-Iodopyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
Uniqueness
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone stands out due to its specific chlorine substitution, which impacts its reactivity, stability, and interactions compared to its bromine, iodine, or fluorine counterparts.
Hope this does the trick!
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-12-4-2-3-5-15(12)23-11-16(22)21-7-6-14(10-21)24-17-19-8-13(18)9-20-17/h2-5,8-9,14H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFPWCPRLOUXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
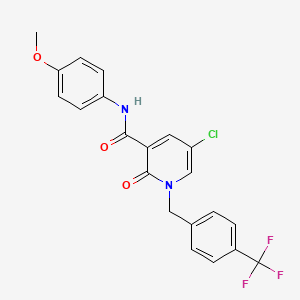
![4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide](/img/structure/B2544570.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea](/img/structure/B2544571.png)
![2-[[6-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl]oxy]acetic acid](/img/structure/B2544573.png)

![Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-hydroxy-1,2,4-triazine-6-carboxylate](/img/structure/B2544576.png)
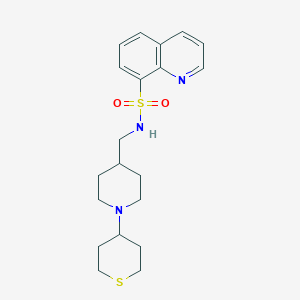
![N-[(2-chlorophenyl)methyl]-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2544578.png)
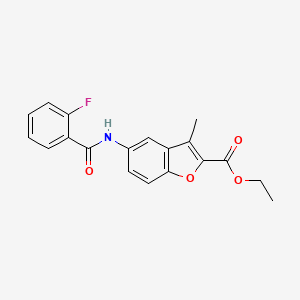
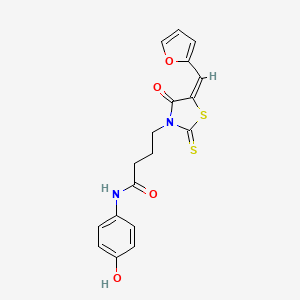
![(E)-ethyl 3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2544585.png)
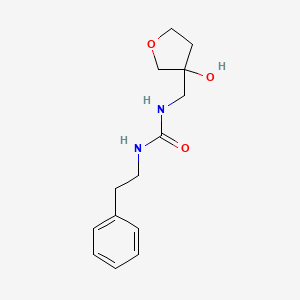
![N-{3-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]propyl}acetamide](/img/structure/B2544588.png)
